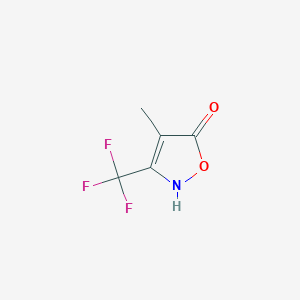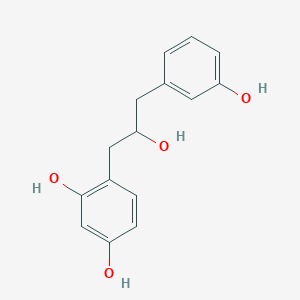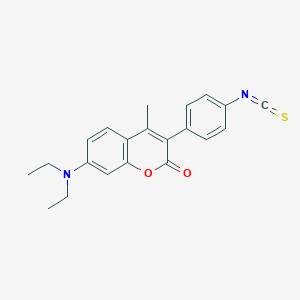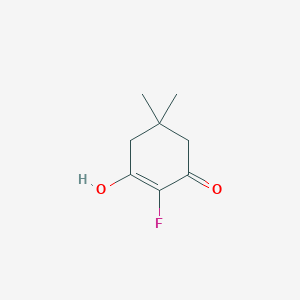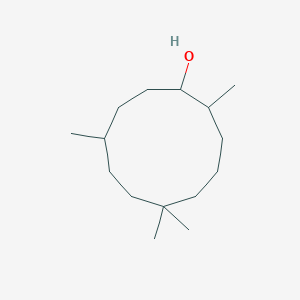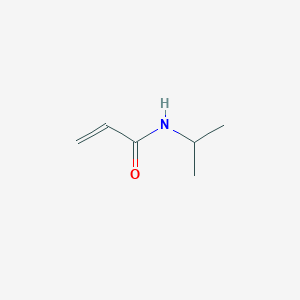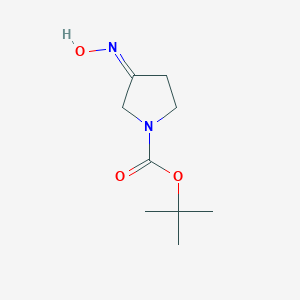
N-Cyclopentylethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclopentylethenesulfonamide, also known as CPESA, is a chemical compound that has gained significant attention among researchers due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Wirkmechanismus
The mechanism of action of N-Cyclopentylethenesulfonamide is not fully understood. However, it has been proposed that N-Cyclopentylethenesulfonamide inhibits the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells. This inhibition leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits tumor growth.
Biochemical and Physiological Effects
N-Cyclopentylethenesulfonamide has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent. It has also been reported to exhibit good stability under physiological conditions, making it suitable for in vivo studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-Cyclopentylethenesulfonamide is its ease of synthesis. It can be synthesized using simple and readily available starting materials. However, the yield of N-Cyclopentylethenesulfonamide using current methods is relatively low, which may limit its use in large-scale applications. Another limitation is the lack of understanding of its mechanism of action, which may hinder its further development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research on N-Cyclopentylethenesulfonamide. One potential direction is the development of new synthesis methods that can improve the yield of N-Cyclopentylethenesulfonamide. Another direction is the investigation of its potential applications in other fields, such as material science. Additionally, further studies are needed to fully understand its mechanism of action and to evaluate its potential as a therapeutic agent for the treatment of cancer and other diseases.
Conclusion
In conclusion, N-Cyclopentylethenesulfonamide is a promising chemical compound that has potential applications in various fields, particularly in medicinal chemistry. Its ease of synthesis, low toxicity profile, and stability under physiological conditions make it a promising candidate for further development as a therapeutic agent. Further research is needed to fully understand its mechanism of action and to evaluate its potential as a therapeutic agent.
Synthesemethoden
N-Cyclopentylethenesulfonamide can be synthesized using various methods, including the reaction of cyclopentadiene with ethenesulfonyl chloride in the presence of a base, such as triethylamine. Another method involves the reaction of cyclopentadiene with ethenesulfonamide in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The yield of N-Cyclopentylethenesulfonamide using these methods ranges from 50% to 70%.
Wissenschaftliche Forschungsanwendungen
N-Cyclopentylethenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer cells. N-Cyclopentylethenesulfonamide has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
104459-73-6 |
|---|---|
Molekularformel |
C7H13NO2S |
Molekulargewicht |
175.25 g/mol |
IUPAC-Name |
N-cyclopentylethenesulfonamide |
InChI |
InChI=1S/C7H13NO2S/c1-2-11(9,10)8-7-5-3-4-6-7/h2,7-8H,1,3-6H2 |
InChI-Schlüssel |
VMTQGMPPTPYMTA-UHFFFAOYSA-N |
SMILES |
C=CS(=O)(=O)NC1CCCC1 |
Kanonische SMILES |
C=CS(=O)(=O)NC1CCCC1 |
Synonyme |
Ethenesulfonamide, N-cyclopentyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





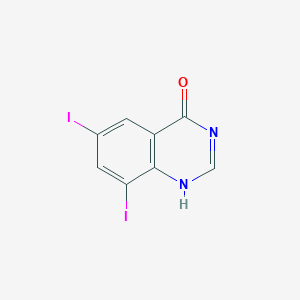
![Benzyl N-[1-[[6-amino-1-[[6-amino-1-[[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride](/img/structure/B34236.png)

